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Compound of Interest

Compound Name: 2-Bromo-4-fluoropyridine

Cat. No.: B1291336

A detailed guide for researchers and drug development professionals on the spectroscopic
characteristics of 2-Bromo-4-fluoropyridine and its structural analogs. This guide provides a
comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by
experimental protocols and workflow visualizations.

This guide offers a comprehensive spectroscopic analysis of 2-Bromo-4-fluoropyridine, a key
intermediate in the synthesis of pharmaceuticals and agrochemicals. For a thorough
comparison, this guide also includes detailed spectroscopic data for three related pyridine
derivatives: 2-Bromopyridine, 4-Fluoropyridine, and the isomeric 2-Bromo-5-fluoropyridine. The
compiled data, presented in clear tabular format, is intended to aid researchers in compound
identification, characterization, and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Bromo-4-fluoropyridine and
its selected alternatives. This data is essential for distinguishing between these structurally
similar compounds and for confirming their identity in a laboratory setting.

'H NMR Spectral Data
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Chemical Shift (ppm) and

Compound Solvent .
Coupling Constants (Hz)
6 10.39 (s, 1H), 8.70 (dd, J =
o 8.6, 5.5 Hz, 1H), 7.67 (d, J =
2-Bromo-4-fluoropyridine CDClIs
9.9 Hz, 3H), 7.48 (dd, J = 9.8,
2.3 Hz, 1H)[1]
0 8.31 (H6), 7.40 (H5), 7.46
(H4), 7.17 (H3);
J(H6,H5)=4.81,
-, J(H6,H4)=2.09,
2-Bromopyridine CCla
J(H6,H3)=0.79,
J(H5,H4)=8.03,
J(H5,H3)=0.94,
J(H4,H3)=7.39[2]
o N 0 8.62 - 8.58 (2,6-positions),
4-Fluoropyridine Not Specified -
7.06 - 7.02 (3,5-positions)[3]
Spectral data available, but
o N specific shifts and couplings
2-Bromo-5-fluoropyridine Not Specified

are not detailed in the provided

search results.[4]

13C NMR Spectral Data
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Compound

Solvent

Chemical Shift (ppm)

2-Bromo-4-fluoropyridine

DMSO-ds

5 168.5 (d, J = 260.2 Hz),
161.4, 151.8 (d, J = 5.9 Hz),
112.4 (d, J = 16.0 Hz), 109.8
(dg, J = 15.8, 2.8 Hz)[5]

2-Bromopyridine

CDCIz

5 150.3, 142.4, 138.6, 128.4,
122.8[6][7]

4-Fluoropyridine

DMSO-ds

Spectral data is available but
specific shifts are not provided

in the search results.[8]

2-Bromo-5-fluoropyridine

Not Specified

Spectral data available, but
specific shifts are not detailed

in the provided search results.

[9]

1F NMR Spectral Data

Compound Solvent Chemical Shift (ppm)
2-Bromo-4-fluoropyridine DMSO-de 0 -103.8[5]

4-Fluoropyridine Not Specified Not available in search results.
2-Bromo-5-fluoropyridine Not Specified Not available in search results.

Infrared (IR) Spectral Data
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Key Absorption Bands

Compound Technique
(cm™)
o 1662, 1577, 1178, 1033, 997,
2-Bromo-4-fluoropyridine Neat
953, 822, 752, 630[5]
Key peaks can be found in
2-Bromopyridine Neat (ATR-IR) publicly available spectral
databases.[5]
4-Fluoropyridine Not Specified Not available in search results.
2-Bromo-5-fluoropyridine Not Specified Not available in search results.

Mass Spectrometry Data

Molecular lon (m/z) and

Compound lonization Method

Key Fragments
2-Bromo-4-fluoropyridine ESI [M+H]* = 238.2[1]

M+ at m/z 157/159, key
2-Bromopyridine Electron lonization fragments at m/z 78 ([M-Br]*)

and 51.[10]

Spectral data is available but
4-Fluoropyridine GC-MS specific fragmentation is not

detailed.[6]
2-Bromo-5-fluoropyridine Not Specified Not available in search results.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure
reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Weigh 5-10 mg of the purified pyridine derivative.
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o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.

e Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift
referencing.

Instrumentation and Data Acquisition (*H, 13C, and °F NMR):

e Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal

resolution.
e H NMR:

o Acquire a standard one-dimensional proton spectrum.

o Typical spectral width: -2 to 12 ppm.

o Number of scans: 16-64, depending on the sample concentration.
e 13C NMR:

o Acquire a proton-decoupled carbon spectrum.

o Typical spectral width: 0 to 200 ppm.

o A higher number of scans (e.g., 1024 or more) is generally required due to the low natural
abundance of the 13C isotope.

e 19F NMR:
o Acquire a proton-decoupled fluorine spectrum.

o The spectral width should be set to cover the expected range for fluorinated aromatic
compounds (e.g., -100 to -180 ppm).
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Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation:
o Ensure the ATR crystal is clean and a background spectrum has been recorded.

e Place a small amount of the liquid sample directly onto the ATR crystal. For solid samples,
ensure good contact with the crystal surface.

Data Acquisition:
e Record the spectrum over a typical range of 4000 to 400 cm™2,
o Co-add 16 to 32 scans to improve the signal-to-noise ratio.

e The instrument software will automatically ratio the sample spectrum against the background
to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

o For Electrospray lonization (ESI), dissolve a small amount of the sample in a suitable solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

o For Electron lonization (El), the sample is typically introduced via a direct insertion probe or
after separation by gas chromatography (GC-MS).

Data Acquisition:

e ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in
positive ion mode to observe the [M+H]* ion.

e EI-MS: The sample is vaporized and bombarded with electrons (typically at 70 eV). The
resulting ions and fragment ions are separated by their mass-to-charge ratio. The presence
of bromine will result in a characteristic M+2 isotope pattern of nearly equal intensity.
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Experimental Workflow and Signaling Pathways

To visualize the logical flow of spectroscopic analysis, the following diagrams are provided.
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Caption: Workflow for the spectroscopic analysis of pyridine derivatives.

This guide serves as a practical resource for the spectroscopic characterization of 2-Bromo-4-
fluoropyridine and its analogs, facilitating efficient and accurate identification in a research
and development setting. The comparative data and standardized protocols aim to support the
synthesis and quality assessment of these important chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemguide.co.uk [chemguide.co.uk]

2. benchchem.com [benchchem.com]

3. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price -
TSEALINE [tslpharm.com]

. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
. rsc.org [rsc.org]

. rsc.org [rsc.org]

. 2-Bromopyridine(109-04-6) IR Spectrum [m.chemicalbook.com]

. pubs.acs.org [pubs.acs.org]

°
(] [00] ~ (o2} (621 iy

. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum [chemicalbook.com]
e 10. Pyridine, 2-bromo- [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Comparison of 2-Bromo-4-fluoropyridine
and Related Pyridine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291336#spectroscopic-analysis-of-2-bromo-4-
fluoropyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1291336?utm_src=pdf-custom-synthesis
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Mass_Spectrometry_of_2_Bromo_6_bromomethyl_pyridine.pdf
http://www.tslpharm.com/fluorine-containing-pyridines/2-bromo-5-fluoropyridine.html
http://www.tslpharm.com/fluorine-containing-pyridines/2-bromo-5-fluoropyridine.html
https://www.chemicalbook.com/SpectrumEN_41404-58-4_1HNMR.htm
https://www.rsc.org/suppdata/c9/cc/c9cc08645e/c9cc08645e1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra08845c/c5ra08845c1.pdf
https://m.chemicalbook.com/SpectrumEN_109-04-6_IR1.htm
https://pubs.acs.org/doi/10.1021/ja00840a034
https://www.chemicalbook.com/SpectrumEN_41404-58-4_13CNMR.htm
https://webbook.nist.gov/cgi/inchi?ID=C109046&Mask=200
https://www.benchchem.com/product/b1291336#spectroscopic-analysis-of-2-bromo-4-fluoropyridine-derivatives
https://www.benchchem.com/product/b1291336#spectroscopic-analysis-of-2-bromo-4-fluoropyridine-derivatives
https://www.benchchem.com/product/b1291336#spectroscopic-analysis-of-2-bromo-4-fluoropyridine-derivatives
https://www.benchchem.com/product/b1291336#spectroscopic-analysis-of-2-bromo-4-fluoropyridine-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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